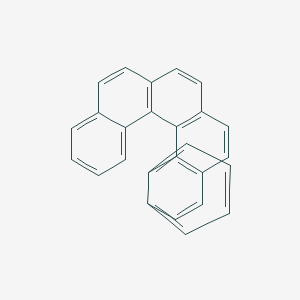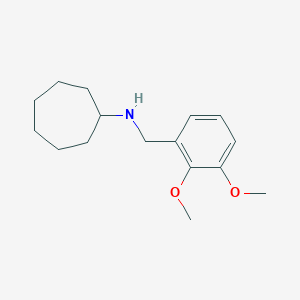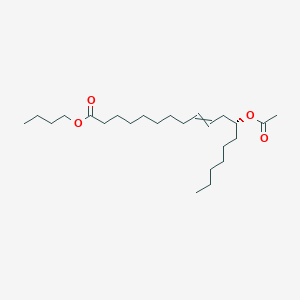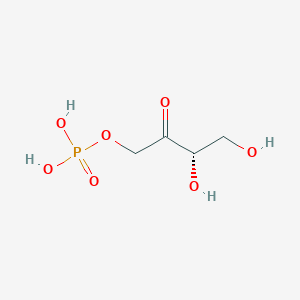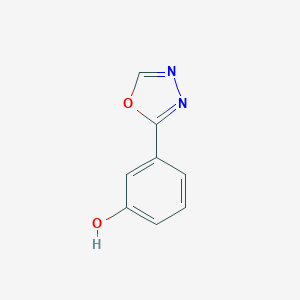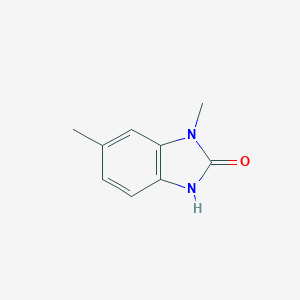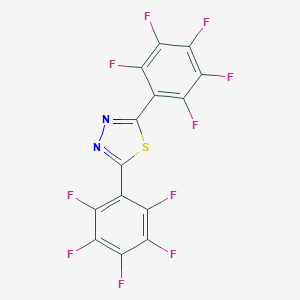
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole (BPT) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BPT is a heterocyclic compound that contains a thiadiazole ring and two pentafluorophenyl groups.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity, and 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is being studied for its potential as an HDAC inhibitor.
Efectos Bioquímicos Y Fisiológicos
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been shown to have anticancer activity in vitro and in vivo. In vitro studies have shown that 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have shown that 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole inhibits the growth of tumors in mouse models of cancer. 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has also been shown to have anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various applications. Another advantage is its high stability, which allows for long-term storage and use in experiments. One limitation of using 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is its high cost, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole. One direction is the development of novel materials based on 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole for use in electronic and optical applications. Another direction is the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole as an HDAC inhibitor for the treatment of cancer. Additionally, the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole as an anti-inflammatory agent and its potential use in the treatment of inflammatory diseases is an area of future research.
Métodos De Síntesis
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole can be synthesized using a variety of methods, including the reaction of 2,5-dibromo-1,3,4-thiadiazole with pentafluorobenzene in the presence of a palladium catalyst. Another method involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with pentafluorobenzene in the presence of a copper catalyst. Both methods result in the formation of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole with high yields.
Aplicaciones Científicas De Investigación
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been studied for its potential applications in various scientific fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In organic electronics, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In medicinal chemistry, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been studied for its potential as an anticancer agent.
Propiedades
Número CAS |
16065-71-7 |
|---|---|
Nombre del producto |
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole |
Fórmula molecular |
C14F10N2S |
Peso molecular |
418.21 g/mol |
Nombre IUPAC |
2,5-bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C14F10N2S/c15-3-1(4(16)8(20)11(23)7(3)19)13-25-26-14(27-13)2-5(17)9(21)12(24)10(22)6(2)18 |
Clave InChI |
JZRNXCCHUTUFKZ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F |
Sinónimos |
2,5-Bis(pentafluorophenyl)-1,3,4-thiadiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



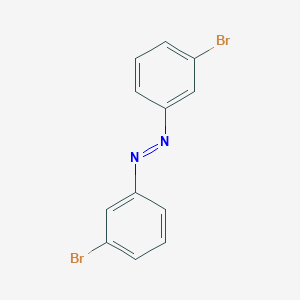

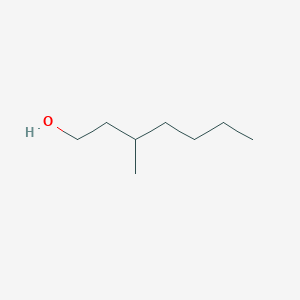
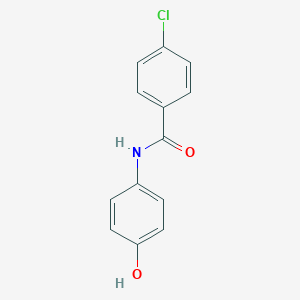
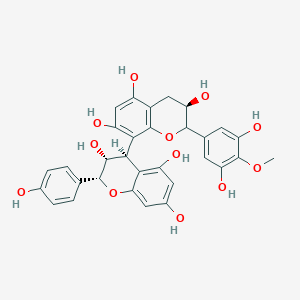
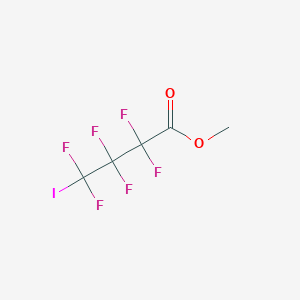
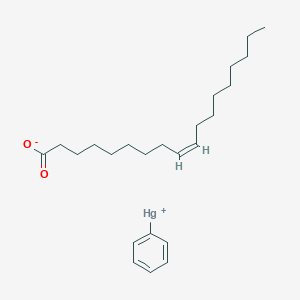
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)
